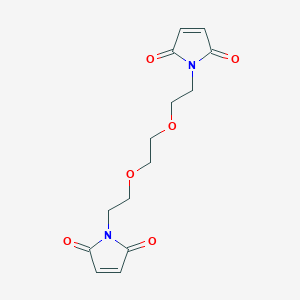

Bis-(maleimidoethoxy) ethane

説明

Contextualizing Bis-(maleimidoethoxy)ethane within Homobifunctional Crosslinkers for Biomedical and Materials Science Applications

Bis-(maleimidoethoxy)ethane is classified as a homobifunctional crosslinker. sigmaaldrich.com This classification arises from its structure, which contains two identical reactive groups—the maleimides—located at either end of the molecule. sigmaaldrich.cn These crosslinkers are designed to form stable covalent bonds between two target molecules, effectively creating a bridge between them.

In the biomedical field, these crosslinkers are invaluable for conjugating molecules that possess sulfhydryl (-SH) groups, such as cysteine residues in proteins and peptides. sigmaaldrich.cn This reactivity allows researchers to study protein structures, oligomerization, and protein-protein interactions. sigmaaldrich.com The polyethylene (B3416737) glycol (PEG) spacer arm in Bis-(maleimidoethoxy)ethane provides distinct advantages, including improved solubility and stability of the resulting conjugate. sigmaaldrich.cn Research has explored its use in creating transferrin oligomers for potential applications in anticancer drug delivery, aiming to enhance the intracellular release of therapeutic agents. sigmaaldrich.com

In materials science, the principles of crosslinking are applied to develop novel materials with specific properties. Bis-(maleimidoethoxy)ethane is used as a monomer in the creation of advanced polymer networks, such as hydrogels. polito.it Hydrogels are three-dimensional, water-rich polymer networks that can mimic the extracellular matrix of native tissues, making them highly suitable for biomedical applications like tissue engineering. accscience.commdpi.com The ability of Bis-(maleimidoethoxy)ethane to form crosslinks is crucial for the mechanical stability and functionality of these materials, including applications in 3D printing of self-healing and cell-supporting scaffolds. polito.itaccscience.com

Significance of Maleimide (B117702) Chemistry in Chemical Biology and Polymer Science

The utility of Bis-(maleimidoethoxy)ethane is fundamentally derived from the chemistry of its maleimide functional groups. Maleimides exhibit high reactivity and specificity towards sulfhydryl (thiol) groups, readily participating in a Michael addition reaction to form a stable thioether bond. sigmaaldrich.cn This reaction proceeds efficiently under mild physiological conditions, a critical requirement for biological applications.

In chemical biology, this specific reactivity is exploited for bioconjugation. Scientists can selectively link proteins, peptides, or other biomolecules containing cysteine residues to create complex functional structures. sigmaaldrich.cn This enables the construction of antibody-drug conjugates, the immobilization of proteins on surfaces, and the assembly of protein complexes for structural studies. sigmaaldrich.com The defined structure and molecular weight of Bis-(maleimidoethoxy)ethane ensure that these modifications are reproducible. sigmaaldrich.cn

In polymer science, maleimide groups serve as key building blocks for creating crosslinked polymers and networks. specificpolymers.com The reaction of bismaleimide (B1667444) compounds like Bis-(maleimidoethoxy)ethane with multi-functional thiol-containing polymers leads to the formation of hydrogels. researchgate.net This crosslinking mechanism is also utilized in the development of self-healing materials, where the reversible nature of certain thiol-maleimide interactions can be exploited. specificpolymers.com Furthermore, maleimide-functionalized polymers are used in various applications, including the development of thermosets and UV-curable resins. specificpolymers.comrsc.org

Overview of Research Trajectories for Bis-(maleimidoethoxy)ethane

Current research involving Bis-(maleimidoethoxy)ethane is focused on leveraging its crosslinking capabilities to engineer sophisticated materials for high-tech applications. One major trajectory is in the field of tissue engineering and regenerative medicine. mdpi.comuw.edu.pl Researchers are using this crosslinker to fabricate advanced hydrogels that can serve as scaffolds to support cell growth, adhesion, and infiltration. polito.itaccscience.com These hydrogels are being designed for 3D bioprinting, allowing for the creation of intricate, customized structures that mimic the complexity of natural tissues. polito.itresearchgate.net

Another significant area of research is in advanced drug delivery systems. core.ac.uk The ability to conjugate targeting ligands (like transferrin) or drugs to carrier molecules using Bis-(maleimidoethoxy)ethane is being investigated to create more effective and targeted therapies. sigmaaldrich.com The PEG spacer helps to improve the biocompatibility and circulation time of these drug delivery vehicles. sigmaaldrich.cn

Furthermore, the fundamental properties of Bis-(maleimidoethoxy)ethane are being applied to create materials with dynamic and responsive characteristics. This includes the development of self-healing hydrogels, where the crosslinks can be reformed after mechanical damage, and injectable microgels that can deliver therapeutic agents or cells directly to a site of injury. researchgate.netuw.edu.pl These research paths highlight the compound's versatility and its continuing importance in the advancement of both materials science and biomedicine.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6/c17-11-1-2-12(18)15(11)5-7-21-9-10-22-8-6-16-13(19)3-4-14(16)20/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERLGYOHRKHQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146226-29-1 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-ω-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146226-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20921768 | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115597-84-7 | |

| Record name | Bis-(maleimidoethoxy) ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115597847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS-(MALEIMIDOETHOXY) ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R20U86RE9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Bis Maleimidoethoxy Ethane

Established Synthetic Pathways for Bis-(maleimidoethoxy)ethane

Reaction of Maleic Anhydride (B1165640) with 2,2'-(ethylenedioxy)bis(ethylamine)

A primary and well-established method for synthesizing Bis-(maleimidoethoxy)ethane involves the condensation reaction between maleic anhydride and 2,2'-(ethylenedioxy)bis(ethylamine). rsc.org In a typical procedure, maleic anhydride is dissolved in a solvent such as acetic acid. rsc.org Subsequently, 2,2'-(ethylenedioxy)bis(ethylamine), a diamine, is added incrementally to the solution while stirring vigorously. rsc.orgrsc.orgsigmaaldrich.comfishersci.ca The reaction mixture is then heated under reflux conditions for an extended period, often overnight, to ensure the completion of the reaction. rsc.org

Following the reaction, the mixture is concentrated by removing the solvent under reduced pressure. The resulting residue is then subjected to a workup procedure, which typically involves dissolving it in a solvent like dichloromethane (B109758) and washing with water to remove any unreacted starting materials and byproducts. rsc.org The organic phase, containing the desired product, is collected, dried, and further purified. rsc.org Recrystallization from a suitable solvent system, such as ethyl acetate (B1210297) and hexane, is a common final step to obtain the purified Bis-(maleimidoethoxy)ethane as a solid. rsc.org This synthetic route is a two-step process that first forms a bismaleamic acid intermediate, which then undergoes cyclodehydration to yield the final bismaleimide (B1667444) product.

Literature Procedures for 1,2-Bis(2-maleimidoethoxy)ethane Synthesis

The synthesis of 1,2-Bis(2-maleimidoethoxy)ethane has been documented in scientific literature, often as a component in the preparation of larger, more complex molecules or materials. rsc.org For instance, it has been synthesized and used as a cross-linking agent in the creation of star block polymer micelles. rsc.org In such cases, the synthesis follows established chemical principles, similar to the reaction described above, where a diamine is reacted with maleic anhydride or a derivative thereof. rsc.org

Another general procedure for synthesizing bismaleimides, which can be adapted for 1,2-Bis(2-maleimidoethoxy)ethane, involves the use of a dehydrating agent like acetic anhydride in the presence of a catalyst. chemicalbook.com In this method, the diamine and maleic anhydride are reacted in a solvent like N,N-dimethylformamide. chemicalbook.com The reaction is initially exothermic, and after the initial reaction subsides, the mixture is heated. chemicalbook.com A catalyst, such as nickel(II) acetate, and a tertiary amine, like triethylamine, are added along with acetic anhydride to facilitate the cyclization to the imide. chemicalbook.com The product is then isolated by precipitation in ice water and purified by filtration and recrystallization. chemicalbook.com

Advanced Synthetic Strategies and Optimization in Bis-(maleimidoethoxy)ethane Production

Catalyst-Mediated Synthesis of Bismaleimides

The synthesis of bismaleimides, including Bis-(maleimidoethoxy)ethane, can be significantly enhanced through the use of catalysts. semanticscholar.orgjocpr.comresearchgate.net Solid acid catalysts, such as montmorillonite (B579905) KSF and montmorillonite K-10 clays (B1170129), have proven to be effective in promoting the condensation reaction between diamines and maleic anhydride. semanticscholar.orgjocpr.comresearchgate.net These clay catalysts offer several advantages, including being environmentally benign, reusable, and facilitating reactions under milder conditions with high yields and selectivity. jocpr.comijacskros.com The acidic nature of these clays catalyzes the dehydration step in the formation of the imide ring. semanticscholar.orgjocpr.comresearchgate.net

Research has shown that the choice of catalyst can influence the reaction rate and yield. For example, montmorillonite KSF, having a higher acidity, may lead to higher product yields, while montmorillonite K-10, with a larger surface area, can result in shorter reaction times. semanticscholar.orgresearchgate.net Other catalysts, such as palladium-based systems, have also been explored for related imide syntheses, though they may not always be necessary for the cyclization step. beilstein-journals.org The use of such catalysts represents a move towards more efficient and "green" synthetic processes in the production of bismaleimides. ijacskros.com

Solventless Synthesis Techniques Utilizing Microwave Irradiation

A significant advancement in the synthesis of bismaleimides is the adoption of solventless techniques, often coupled with microwave irradiation. semanticscholar.orgresearchgate.netscirp.org This approach offers a more environmentally friendly and efficient alternative to traditional solvent-based heating methods. semanticscholar.orgresearchgate.netscirp.org In this method, the reactants (diamine and maleic anhydride) are mixed with a solid catalyst, such as montmorillonite clay, in the absence of a solvent. semanticscholar.orgresearchgate.net The mixture is then subjected to microwave irradiation for a short period. semanticscholar.orgresearchgate.net

The use of microwave energy can dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating. semanticscholar.orgresearchgate.netresearchgate.net This is attributed to the efficient and rapid heating of the reaction mixture by microwaves. The combination of a solid catalyst and microwave irradiation provides a synergistic effect, leading to a simple, rapid, and environmentally benign method for the synthesis of bismaleimides. semanticscholar.orgresearchgate.net This technique aligns with the principles of green chemistry by minimizing waste and energy consumption. scirp.org

Derivatization and Functionalization of Bis-(maleimidoethoxy)ethane for Tailored Applications

Bis-(maleimidoethoxy)ethane serves as a versatile platform for further chemical modification due to the reactive nature of its maleimide (B117702) groups. sigmaaldrich.com The maleimide functionality is particularly reactive towards sulfhydryl groups (thiols), forming stable thioether bonds. sigmaaldrich.com This reactivity is widely exploited in bioconjugation to link molecules together. sigmaaldrich.com

The core structure of Bis-(maleimidoethoxy)ethane can be considered a homobifunctional crosslinker, with two identical reactive maleimide groups at either end of a polyethylene (B3416737) glycol (PEG) spacer. sigmaaldrich.com This spacer can be of varying lengths in related bismaleimide compounds, which allows for the precise control of intramolecular and intermolecular distances when crosslinking proteins or other macromolecules. sigmaaldrich.com

Chemical Modifications to Enhance Solubility and Stability in Aqueous Media

While Bis-(maleimidoethoxy)ethane possesses inherent water solubility due to its ethylene (B1197577) glycol spacer, further modifications can be made to enhance this property and improve its stability in aqueous environments. The maleimide groups, while reactive towards sulfhydryls, can undergo hydrolysis, especially at higher pH values.

One common strategy to improve water solubility is the introduction of charged groups. For instance, the incorporation of sulfonate groups into the crosslinker structure significantly increases its hydrophilicity. thermofisher.com This allows for the preparation of more concentrated aqueous solutions without the need for organic co-solvents like DMSO or DMF, which can be detrimental to the structure and function of biomolecules. thermofisher.com

The stability of the maleimide ring is pH-dependent. The optimal pH range for the reaction with sulfhydryl groups is between 6.5 and 7.5. axispharm.comthermofisher.com Below this range, the reaction rate is significantly reduced, while above pH 7.5, the hydrolysis of the maleimide to the non-reactive maleamic acid becomes more prominent. thermofisher.com To address this, researchers have developed strategies to create more stable linkages. For example, vinyl sulfones have been explored as alternatives to maleimides for thiol-based conjugation, as they form stable adducts that are less prone to hydrolysis. thno.org

Table 1: Factors Influencing the Aqueous Properties of Maleimide Crosslinkers

| Factor | Influence on Solubility | Influence on Stability |

| Ethylene Glycol Spacer | Increases water solubility. sigmaaldrich.com | Can influence the rate of hydrolysis of the maleimide groups. |

| Charged Groups (e.g., Sulfonates) | Significantly increases water solubility. thermofisher.com | Can affect the local pH and influence hydrolysis rates. |

| pH of the Medium | Affects the charge state of the molecule, potentially influencing solubility. | Optimal reaction pH is 6.5-7.5. axispharm.comthermofisher.com Higher pH increases the rate of maleimide hydrolysis. thermofisher.com |

| Alternative Reactive Groups (e.g., Vinyl Sulfones) | Solubility is dependent on the overall structure of the crosslinker. | Can form more stable adducts compared to maleimides. thno.org |

Incorporation into Complex Molecular Architectures via Reaction with Sulfhydryl Groups

The high selectivity of the maleimide group for sulfhydryl groups, found in the amino acid cysteine, makes Bis-(maleimidoethoxy)ethane a valuable tool for constructing complex molecular architectures. axispharm.commdpi.com This reaction, a Michael addition, results in the formation of a stable thioether bond. axispharm.com

This specific reactivity allows for the precise and controlled linkage of various molecules. For example, Bis-(maleimidoethoxy)ethane can be used to crosslink proteins, peptides, and other biomolecules that contain cysteine residues. thermofisher.comlumiprobe.com This is particularly useful in creating antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that specifically targets cancer cells. axispharm.com

The process of conjugation typically involves dissolving the thiol-containing molecule in a degassed buffer at a pH between 7.0 and 7.5. lumiprobe.com If disulfide bonds are present within the protein structure, they need to be reduced to free sulfhydryl groups using a reducing agent like TCEP (tris-carboxyethylphosphine). lumiprobe.com The Bis-(maleimidoethoxy)ethane, often dissolved in a minimal amount of an organic solvent like DMSO or DMF, is then added to the solution containing the biomolecule. lumiprobe.comtocris.com

The versatility of this chemistry allows for the creation of diverse and complex structures. For instance, it has been used to synthesize hydrogels by crosslinking thiol-modified chitosan (B1678972). researchgate.net These hydrogels have potential applications in drug delivery and tissue engineering. polito.it Furthermore, the reaction can be used to functionalize surfaces, such as nanoparticles, with biomolecules for applications in biosensing and diagnostics. axispharm.com

Table 2: Research Findings on the Application of Thiol-Maleimide Chemistry

| Application | Key Findings |

| Antibody-Drug Conjugates (ADCs) | Maleimide linkers are used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells. axispharm.com |

| Protein Labeling | Site-specific labeling of proteins with fluorescent tags or enzymes for proteomic and diagnostic studies. axispharm.com |

| Hydrogel Formation | Thiol-modified chitosan can be crosslinked with bismaleimides to form hydrogels for biomedical applications. researchgate.net |

| Albumin-Binding Prodrugs | Maleimide-bearing derivatives of drugs can bind to cysteine-34 of circulating albumin, enhancing their therapeutic potential. nih.gov |

| Radiopharmaceutical Synthesis | Maleimide-containing chelators are used for the radiolabeling of biomolecules for diagnostic and therapeutic purposes. thno.orgnih.gov |

Polymerization and Crosslinking Chemistry Involving Bis Maleimidoethoxy Ethane

Role of Bis-(maleimidoethoxy)ethane as a Crosslinking Reagent in Polymer Formulations

Bis-(maleimidoethoxy)ethane is classified as a homobifunctional crosslinker, a molecule featuring two identical reactive groups. In this case, the reactive moieties are the maleimide (B117702) groups located at each end of an ethoxy-ethane spacer. These maleimide groups are particularly reactive towards sulfhydryl (thiol) groups, forming stable thioether bonds, and can also react with amines or participate in cycloaddition reactions. This dual reactivity allows Bis-(maleimidoethoxy)ethane to effectively create chemical bridges between polymer chains that possess the appropriate functional groups, transforming a collection of individual polymer chains into a single, interconnected network.

The process of crosslinking significantly alters the material's properties. By forming a three-dimensional polymer network, crosslinking with Bis-(maleimidoethoxy)ethane can lead to:

Increased mechanical strength and modulus.

Enhanced thermal stability.

Reduced solubility and swelling in solvents.

The transition from a viscous liquid or thermoplastic to a thermoset material.

The ethoxy-ethane spacer in the crosslinker's structure provides a degree of flexibility to the resulting network. The choice of polymer, the concentration of the crosslinker, and the reaction conditions all play a crucial role in determining the final crosslink density and, consequently, the macroscopic properties of the polymer formulation.

| Property | Description |

|---|---|

| Crosslinker Type | Homobifunctional |

| Reactive Groups | Maleimide |

| Primary Target Group | Sulfhydryl (-SH) |

| Bond Formed | Stable Thioether Linkage |

| Effect on Polymer | Forms a 3D network, increasing mechanical and thermal stability. |

Application in Self-Healing Polymeric Materials

The thermal reversibility of the Diels-Alder (DA) and retro-Diels-Alder (rDA) reaction sequence is the cornerstone of creating self-healing materials using Bis-(maleimidoethoxy)ethane. frontiersin.org By crosslinking furan-functionalized polymers with this bis-maleimide compound, a thermoset material is created with built-in, thermally triggerable healing capabilities. kpi.ua

The self-healing mechanism operates as follows:

Damage: A crack or scratch forms in the crosslinked polymer, breaking the covalent DA adducts along the fracture plane.

Healing (rDA): The material is heated to a temperature above the rDA threshold (e.g., >110°C). This provides enough thermal energy to break the remaining crosslinks near the damaged area, reverting them to their original furan and maleimide components. This de-crosslinking lowers the local viscosity, allowing polymer chains to flow and wet the damaged surfaces.

Re-crosslinking (DA): The material is then cooled to a lower temperature (e.g., <80°C). This allows the furan and maleimide groups at the crack interface to react again, reforming the covalent crosslinks via the Diels-Alder reaction and repairing the damage. kpi.ua

This process allows for the repeated healing of damage. Research has demonstrated that thermosets created with multi-furan monomers and Bis-(maleimidoethoxy)ethane can recover a significant portion of their original mechanical strength even after multiple damage-healing cycles. kpi.ua

| Process | Typical Temperature Range | Reaction | Outcome |

|---|---|---|---|

| Diels-Alder (DA) Condensation | 60-80 °C | Furan + Maleimide → Covalent Bond | Crosslinking / Healing |

| Retro-Diels-Alder (rDA) Cleavage | 110-140 °C | Covalent Bond → Furan + Maleimide | De-crosslinking / Mobilization |

Dynamic covalent chemistry (DCC) refers to chemical reactions that are reversible under specific conditions, allowing for the exchange of chemical bonds within a polymer network. This bond exchange enables the material to adapt, reprocess, and self-heal. The thermally reversible Diels-Alder reaction is a prime example of DCC. mdpi.com

By incorporating Bis-(maleimidoethoxy)ethane into a polymer network through these dynamic covalent bonds, the material gains an intrinsic ability to repair itself. Unlike extrinsic self-healing, which relies on embedded microcapsules of healing agents, the healing functionality in DCC-based systems is an inherent property of the polymer network's chemistry.

When the material is damaged, an external stimulus (like heat for the DA reaction) activates the reversible bonds. The polymer network can then rearrange itself, breaking and reforming bonds until the damage is repaired and a thermodynamically stable state is restored. This approach, combining dynamic covalent bonds with supramolecular interactions like hydrogen bonding, can lead to materials with enhanced toughness and efficient self-healing properties. The use of DCC provides a pathway to more sustainable and sophisticated adaptive materials that can be recycled and have extended lifespans.

Impact of Bis-(maleimidoethoxy)ethane on Restoration Ability in Damaged Polymers

The incorporation of Bis-(maleimidoethoxy)ethane into polymer networks is a key strategy for imparting self-healing capabilities. This function is primarily achieved through the utilization of its dual maleimide groups in thermally reversible Diels-Alder (DA) cycloaddition reactions. bris.ac.ukbournemouth.ac.uk In this mechanism, the maleimide groups (dienophiles) react with furan groups (dienes) integrated into the polymer backbone to form a crosslinked network. bris.ac.ukrug.nl The covalent bonds created by the DA reaction can be broken upon heating, allowing the polymer to soften or liquefy; upon cooling, the bonds reform, restoring the crosslinked network and healing cracks or damage. mdpi.com

The molecular structure of the bismaleimide (B1667444) crosslinker plays a critical role in the healing efficiency of the polymer. researchgate.net Research indicates that bis-maleimides with flexible molecular structures, such as Bis-(maleimidoethoxy)ethane, tend to enhance the polymer's elongation and afford excellent healing abilities. researchgate.net This is in contrast to rigid, aromatic bis-maleimides which, while enhancing tensile strength, can hinder the chain mobility necessary for the healing process. researchgate.net The flexible ethoxy linker in Bis-(maleimidoethoxy)ethane provides greater mobility to the polymer chains, facilitating the reconnection of fractured surfaces.

Studies on epoxy resins containing furan and maleimide moieties have demonstrated successful and consistent healing over multiple cycles. bris.ac.uk For instance, some systems achieve healing when heated to 150°C for as little as five minutes. bris.ac.uk The efficiency of healing can be remarkably high, with some furan-maleimide based polymers achieving over 70% efficiency without external stimuli and over 80% with the assistance of a solvent. researchgate.net Recent advancements have also focused on developing systems that can self-heal at room temperature by employing an off-stoichiometric maleimide-to-furan ratio in the polymer network, which accelerates the healing process. mdpi.com

| Polymer System | Crosslinker Type | Healing Stimulus | Healing Efficiency | Reference |

|---|---|---|---|---|

| Furan-Functionalized Epoxy | Bismaleimide | Heat (150°C for 5 min) | High, multiple (3) cycles achieved | bris.ac.uk |

| Poly(2,5-furandimethylene succinate) | Flexible Bis-maleimide | None (Self-healing) | >70% | researchgate.net |

| Poly(2,5-furandimethylene succinate) | Flexible Bis-maleimide | Solvent (CHCl3) | >80% | researchgate.net |

| Diels-Alder Elastomers | Bismaleimide (off-stoichiometry) | Room Temperature | Complete restoration in hours | mdpi.com |

Development of 3D-Printable Resins Incorporating Bis-(maleimidoethoxy)ethane

The unique properties of Bis-(maleimidoethoxy)ethane, particularly its role in creating thermally reversible networks, have led to its use in the development of advanced resins for additive manufacturing, or 3D printing. researchgate.net These "smart" materials can be 3D printed into complex geometries that also possess self-healing functionality. rit.edu The primary technology utilized for this purpose is vat polymerization, including techniques like PolyJet, which employs UV light to cure liquid resins layer by layer. researchgate.netrit.edu

The development of these resins requires a careful balance of material chemistry and processing parameters. A key challenge is that incorporating polymers or crosslinkers like Bis-(maleimidoethoxy)ethane into a liquid resin system can significantly increase its viscosity, which complicates the jetting and printing process. researchgate.netrit.edu Therefore, formulation science is critical to achieving a printable ink with the desired final properties.

Formulation of Inks for Additive Manufacturing

The formulation of a UV-curable ink for 3D printing that incorporates a bismaleimide like Bis-(maleimidoethoxy)ethane involves several key components. Bismaleimides are attractive for this application due to their photosensitivity and ability to be cured by UV radiation. researchgate.net

A typical formulation consists of:

Bismaleimide Monomer : Low-viscosity aliphatic bismaleimides are preferred to ensure the ink is jettable. researchgate.net Bis-(maleimidoethoxy)ethane, with its flexible chain, fits this requirement.

Reactive Diluent : To reduce the high viscosity of the bismaleimide monomer and optimize it for inkjet printing, an environmentally friendly diluent is often added. This diluent should be chemically compatible with the monomer and have a suitable boiling point to allow for evaporation during the printing process without clogging the printhead nozzles. researchgate.net

Photoinitiator Package : A mixture of photoinitiators is used to ensure efficient and rapid curing upon exposure to UV light. The selection of photoinitiators is crucial for controlling the polymerization rate and the final properties of the printed object. researchgate.net

| Component | Function | Example | Reference |

|---|---|---|---|

| Primary Monomer | Forms the polymer network; provides thermal and mechanical properties. | Low-viscosity aliphatic Bismaleimide | researchgate.net |

| Reactive Diluent | Reduces ink viscosity for jetting; participates in polymerization. | Hexyl acetate (B1210297) | researchgate.net |

| Photoinitiator | Initiates polymerization upon UV exposure. | Mixture of photoinitiators (e.g., Irgacure) | researchgate.net |

Influence on Processability and Curing Characteristics

The inclusion of Bis-(maleimidoethoxy)ethane in a 3D-printable resin has a significant influence on both the processability of the liquid ink and the characteristics of the final cured material. The molecular structure of the curing agent is a determining factor for cure kinetics and the properties of the cured thermoset. scholaris.ca

Curing Characteristics : The curing process involves UV-initiated polymerization, followed by a potential thermal post-curing step. researchgate.net Thermal post-curing is often used to enhance the mechanical properties and thermal stability of the printed object. The structure of Bis-(maleimidoethoxy)ethane affects the final cross-linking network. Unlike rigid crosslinkers that can create steric hindrance, the flexibility of the ethoxy chain allows for more efficient network formation. nih.gov This results in a cured polymer with distinct thermomechanical properties. For example, materials cured with flexible agents may exhibit a lower glass transition temperature but improved toughness compared to those cured with rigid agents. researchgate.net The final cured bismaleimide object can exhibit excellent thermal stability, with decomposition temperatures around 400°C, good dielectric properties, and low moisture absorption. researchgate.net

| Property | Influence of Flexible Crosslinker (e.g., Bis-(maleimidoethoxy)ethane) | Influence of Rigid Crosslinker | Reference |

|---|---|---|---|

| Ink Viscosity | Lower monomer viscosity, easier to formulate. | Higher monomer viscosity, requires more diluent. | researchgate.net |

| Tensile Strength | May be lower compared to rigid crosslinkers. | Generally higher due to rigid network structure. | researchgate.netnih.gov |

| Flexibility / Elongation | Higher due to flexible chains in the network. | Lower, resulting in a more brittle material. | researchgate.net |

| Thermal Stability | High; post-curing enhances stability. | High; may be enhanced by aromatic structures. | researchgate.netscielo.br |

| Self-Healing Ability | Excellent due to high chain mobility. | Hindered due to restricted chain mobility. | researchgate.net |

Bioconjugation and Biomedical Applications of Bis Maleimidoethoxy Ethane

Utilization of Maleimide (B117702) Reactivity for Bioconjugation Strategies

The core utility of Bis-(maleimidoethoxy)ethane in bioconjugation lies in the high reactivity and specificity of its maleimide groups towards sulfhydryl (thiol) groups. thermofisher.comthermofisher.com This reaction, often referred to as thiol-maleimide "click" chemistry, forms a stable thioether bond, providing a robust method for linking biomolecules. thermofisher.comthermofisher.commdpi.com

Conjugation to Proteins and Peptides via Thiol-Maleimide Click Chemistry

The conjugation of Bis-(maleimidoethoxy)ethane to proteins and peptides is a cornerstone of its application. thermofisher.comthermofisher.com The maleimide groups react specifically with the sulfhydryl groups found in cysteine residues of proteins and peptides. thermofisher.comthermofisher.com This reaction is highly efficient and proceeds under mild, physiological conditions, typically at a pH range of 6.5-7.5. thermofisher.comthermofisher.com At this pH, the reaction with sulfhydryls is approximately 1,000 times faster than the reaction with primary amines, ensuring high selectivity. thermofisher.comthermofisher.com This specificity allows for the targeted modification of proteins and peptides at specific cysteine sites, minimizing non-specific labeling. thermofisher.comthermofisher.com The resulting thioether linkage is stable and not cleavable by reducing agents, making it suitable for applications requiring long-term stability. thermofisher.comthermofisher.com

The process generally involves dissolving the protein or peptide and the Bis-(maleimidoethoxy)ethane crosslinker in a suitable buffer and allowing them to react. thermofisher.com The efficiency of the conjugation can be influenced by factors such as the concentration of the reactants, the pH of the reaction buffer, and the accessibility of the cysteine residues on the protein or peptide. thermofisher.comrsc.org

Exploration of Intra- and Intermolecular Distances in Protein Oligomerization and Interactions using Bis-maleimide Crosslinkers

The length of the spacer arm of the crosslinker is a critical parameter in these studies. Bis-(maleimidoethoxy)ethane, with its specific spacer length, can be used in conjunction with other bis-maleimide crosslinkers of varying lengths to map the distances between cysteine residues. thermofisher.comthermofisher.comsigmaaldrich.com If a crosslink is successfully formed, it indicates that the distance between the two sulfhydryl groups is within the span of the crosslinker's spacer arm. nih.gov This "molecular ruler" approach helps to elucidate the spatial arrangement of subunits in a protein complex and to characterize protein-protein interactions. sigmaaldrich.comnih.gov

| Feature | Description |

| Reactive Groups | Maleimide (at both ends) sigmaaldrich.comsigmaaldrich.com |

| Reactive Towards | Sulfhydryl groups (-SH) sigmaaldrich.comsigmaaldrich.com |

| Reaction pH | 6.5-7.5 for optimal specificity to sulfhydryls thermofisher.comthermofisher.com |

| Bond Formed | Stable thioether linkage thermofisher.comthermofisher.com |

| Cleavability | Non-cleavable sigmaaldrich.com |

Development of Responsive Biomaterials

The unique chemical properties of Bis-(maleimidoethoxy)ethane also lend themselves to the creation of advanced biomaterials with tailored functionalities for biomedical applications.

Design of Hydrogels and Polymeric Scaffolds for Drug Delivery or Tissue Engineering

Bis-(maleimidoethoxy)ethane can be used as a crosslinking agent in the fabrication of hydrogels and polymeric scaffolds. polito.itmdpi.com Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, mimicking the extracellular matrix of tissues. mdpi.comimdea.org In this context, Bis-(maleimidoethoxy)ethane can crosslink polymer chains that have been functionalized with thiol groups, leading to the formation of a stable hydrogel network. mdpi.com

These hydrogels can be designed to be stimuli-responsive, for example, by incorporating linkages that degrade under specific physiological conditions, such as changes in pH. researchgate.net This property is particularly useful for controlled drug delivery, where the hydrogel can encapsulate a therapeutic agent and release it at a desired site in response to a local trigger. researchgate.netnih.gov In tissue engineering, these scaffolds provide a temporary support structure for cells to attach, proliferate, and form new tissue. imdea.orgnih.gov The biocompatibility and biodegradable nature of the constituent polymers are crucial for these applications. mdpi.comimdea.org

Fabrication of Vesicle Systems for Encapsulation and Release

Bis-(maleimidoethoxy)ethane has been utilized in the development of vesicle systems for the encapsulation and controlled release of therapeutic agents. polito.it Vesicles are small, membrane-enclosed sacs that can carry a variety of cargo. By incorporating Bis-(maleimidoethoxy)ethane into the formulation, it is possible to create crosslinked or stabilized vesicles. For instance, polymers functionalized with maleimide groups can be used to form the vesicle structure, and subsequent crosslinking with thiol-containing molecules can enhance their stability and control their release characteristics. These systems can be designed to release their contents in response to specific stimuli, offering a targeted approach to drug delivery. ppke.hu

Advanced Therapeutic and Diagnostic Applications

The bioconjugation capabilities of Bis-(maleimidoethoxy)ethane extend to the development of sophisticated therapeutic and diagnostic agents. While specific therapeutic claims require extensive clinical validation, the underlying chemical principles enable the construction of molecules with potential therapeutic or diagnostic functions.

The ability to link different molecules together allows for the creation of multifunctional constructs. For example, a therapeutic agent could be linked to a targeting moiety, such as an antibody or a peptide, that specifically recognizes and binds to diseased cells. This targeted delivery approach can enhance the efficacy of the therapeutic agent while minimizing off-target side effects. Similarly, diagnostic agents, such as imaging probes or contrast agents, can be conjugated to targeting molecules to improve the visualization of specific tissues or disease states. science.gov The stable linkage provided by the thiol-maleimide reaction is crucial for maintaining the integrity of these complex conjugates in a biological environment. creativepegworks.com

Antisickling Properties and Related Biomedical Research

Research into therapeutic interventions for sickle cell disease has explored the chemical modification of hemoglobin to prevent the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions. One approach involves the use of bifunctional reagents that can cross-link specific sites on the hemoglobin molecule, thereby stabilizing its oxygenated conformation and inhibiting the sickling process.

While direct studies on the antisickling properties of bis-(maleimidoethoxy)ethane are not extensively documented in publicly available research, significant insights can be drawn from investigations into structurally analogous bismaleimide (B1667444) compounds. A notable example is bis-(N-maleimidomethyl) ether, a reagent that has demonstrated potent antisickling effects. nih.gov This compound effectively traverses the red blood cell membrane and forms covalent bonds with specific residues on the beta chains of hemoglobin. nih.gov The interaction of bis-(N-maleimidomethyl) ether with oxyhemoglobin leads to the cross-linking of the β93 cysteine and β97 histidine residues. nih.gov This modification results in a stable hemoglobin molecule with a left-shifted oxygen equilibrium curve and abolished cooperativity, which are indicative of a stabilized R-state (high oxygen affinity) hemoglobin. nih.gov

The key to this antisickling activity lies in the bismaleimide structure, which allows for the formation of stable thioether bonds with sulfhydryl groups of cysteine residues and can also react with other nucleophilic residues like the imidazole (B134444) group of histidine. nih.govthermofisher.com Given that bis-(maleimidoethoxy)ethane shares the same reactive maleimide groups, it is plausible that it could exert a similar antisickling effect by cross-linking hemoglobin and stabilizing its oxygenated state. The flexible ethoxy-containing spacer in bis-(maleimidoethoxy)ethane would influence the distance between the cross-linked residues, a critical factor in the efficacy of such agents. nih.gov Further research is warranted to specifically evaluate the antisickling potential of bis-(maleimidoethoxy)ethane and to characterize its interaction with hemoglobin S.

Potential in Targeted Drug Delivery Systems

The ability of bis-(maleimidoethoxy)ethane to act as a homobifunctional crosslinker for sulfhydryl-containing molecules has positioned it as a valuable tool in the development of targeted drug delivery systems. nih.gov Its primary role in this context is to link different components of a therapeutic construct, such as antibodies, enzymes, or other targeting ligands, to drug molecules or carrier systems. The maleimide groups at either end of the molecule react specifically and efficiently with free sulfhydryl (thiol) groups under physiological conditions (pH 6.5-7.5) to form stable, covalent thioether bonds. thermofisher.comthermofisher.comthermofisher.com

A significant application of bis-(maleimidoethoxy)ethane, often referred to by its synonym BM(PEG)2, is in the creation of antibody-drug conjugates (ADCs). nih.govacs.org ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells. In this framework, bis-(maleimidoethoxy)ethane can be used to link a monoclonal antibody that recognizes a tumor-specific antigen to a cytotoxic drug. The polyethylene (B3416737) glycol (PEG) spacer in BM(PEG)2 offers the advantage of increased water solubility and reduced immunogenicity of the resulting conjugate. thermofisher.com

One documented example of its use is in the development of an antibody-urease conjugate for cancer therapy. In this study, 1,8-bis(maleimido)diethylene glycol (BM(PEG)2) was used as the homobifunctional crosslinker to conjugate a camelid single-domain antibody to the enzyme urease. nih.gov The antibody targets a receptor on vascular endothelial cells, and the conjugated urease then converts urea (B33335) into ammonia, leading to localized cell death. nih.gov

The versatility of bis-(maleimidoethoxy)ethane also extends to the fabrication of advanced biomaterials. For instance, it has been utilized as a monomer in the 3D printing of self-healing materials intended for biomedical applications such as tissue engineering and drug delivery. polito.it The cross-linking chemistry provided by the bismaleimide functionality is crucial for the structural integrity and responsive nature of these hydrogels.

Below is a table summarizing the key reactive properties of bis-(maleimidoethoxy)ethane relevant to its application in targeted drug delivery systems.

| Property | Description | Reference(s) |

| Reactive Groups | Two maleimide groups | thermofisher.com |

| Target Functional Group | Sulfhydryl (-SH) groups | thermofisher.comthermofisher.com |

| Resulting Bond | Stable thioether bond | thermofisher.comthermofisher.com |

| Optimal pH for Reaction | 6.5 - 7.5 | thermofisher.comthermofisher.com |

| Spacer Arm | Polyethylene glycol (PEG) based | thermofisher.com |

The continued exploration of bis-(maleimidoethoxy)ethane and other bismaleimide crosslinkers is expected to yield further innovations in the design and construction of targeted therapeutic agents and advanced biomaterials.

Advanced Material Science Applications of Bis Maleimidoethoxy Ethane Beyond Polymers

Integration in Hybrid Materials and Composites

The ability of Bis-(maleimidoethoxy)ethane to form stable covalent bonds through the maleimide (B117702) groups makes it an ideal candidate for the development of sophisticated hybrid materials and composites. These materials often combine the advantageous properties of both organic and inorganic components, leading to enhanced performance characteristics.

A significant area of application for BME is in the formulation of hydrogels for tissue engineering and 3D printing. As a crosslinker, BME plays a crucial role in defining the mechanical stability and functionality of these three-dimensional, water-rich polymer networks. These hydrogels can be designed to mimic the extracellular matrix of native tissues, providing a supportive scaffold for cell growth and proliferation.

Recent research has highlighted the use of BME in the development of self-healing materials. In the realm of 3D printing, BME has been utilized as a monomer in resin formulations that exhibit self-healing properties. For instance, a resin composed of epoxy, 1,2-bis(2-maleimidoethoxy) ethane (B1197151), and ethylene (B1197577) glycol has been shown to produce 3D printed parts with a 75% self-healing efficiency after three recycling cycles, along with isotropic mechanical behavior. researchgate.net This capability stems from the reversible nature of the crosslinks formed, allowing the material to mend itself after damage.

Role in Surface Modification and Coating Technologies

The reactive maleimide groups of Bis-(maleimidoethoxy)ethane are highly effective for surface modification and the development of functional coatings. This is particularly relevant in the biomedical field, where biocompatible and bioactive surfaces are essential for medical devices and implants.

BME can be employed to functionalize the surfaces of various materials, including nanoparticles. For example, silica nanoparticles can be surface-modified with molecules containing thiol groups, which can then readily react with the maleimide groups of BME. This allows for the attachment of other functional molecules, such as targeting ligands or drugs, for applications in nanomedicine and drug delivery. nih.govnih.govmdpi.com

In the realm of coatings, BME can be a key component in the formation of biocompatible hydrogel layers on medical devices. nih.govmdpi.com These coatings can enhance the lubricity of the device surface, reduce protein adsorption, and prevent the formation of biofilms. The crosslinking ability of BME ensures the stability and durability of the hydrogel coating. The thiol-ene "click" chemistry, a rapid and efficient reaction, can be utilized to form these coatings, where multi-functional thiols react with the maleimide groups of BME to create a crosslinked network. researchgate.net

Novel Applications in Electronic and Optoelectronic Devices

While the application of Bis-(maleimidoethoxy)ethane in electronic and optoelectronic devices is a more nascent field of research, its properties suggest potential for innovative uses. The development of flexible and biocompatible electronics for wearable sensors and implantable devices is a key area of interest. nih.gov

BME's role as a crosslinker in forming stable and flexible polymer networks could be leveraged in the fabrication of substrates for flexible electronics. These substrates need to be mechanically robust while allowing for conformity to non-planar surfaces. The ability to tailor the crosslinking density with BME could provide a means to control the mechanical properties of these substrates.

Furthermore, the potential exists to incorporate conductive materials within a BME-crosslinked hydrogel matrix to create conductive polymer composites. nih.gov Such materials could find use as flexible electrodes or components in bioelectronic devices. The biocompatibility afforded by the polyethylene (B3416737) glycol-like spacer in BME would be a significant advantage in applications requiring direct contact with biological tissues.

While direct research on BME in photopatternable dielectrics or for modifying electrode surfaces is limited, the fundamental chemistry of maleimides suggests feasibility. The maleimide group can participate in various chemical reactions, which could potentially be exploited for creating patterned structures or for anchoring specific functionalities onto electrode surfaces to enhance their performance. nih.gov Further research is needed to fully explore these promising avenues.

Compound Names

| Compound Name |

| Bis-(maleimidoethoxy)ethane |

| Ethylene glycol |

| Epoxy |

| Silica |

Research Findings on BME in Advanced Materials

| Application Area | Material System | Key Findings |

| Hybrid Materials | 3D Printed Self-Healing Polymer | Resin with BME showed 75% self-healing efficiency and isotropic mechanical properties. researchgate.net |

| Hybrid Materials | Hydrogels for Tissue Engineering | BME acts as a crucial crosslinker for mechanical stability and functionality. |

| Surface Modification | Functionalized Nanoparticles | Maleimide groups of BME can be used for attaching molecules to thiol-modified nanoparticles. nih.gov |

| Coatings | Biocompatible Hydrogel Coatings | BME can form stable and durable hydrogel coatings on medical devices via thiol-ene chemistry. nih.govmdpi.comresearchgate.net |

| Electronics (Potential) | Flexible Electronic Substrates | BME's crosslinking ability could be used to control the mechanical properties of flexible substrates. |

| Electronics (Potential) | Conductive Polymer Composites | BME could be used to create conductive hydrogels for flexible electrodes. nih.gov |

Computational Chemistry and Modeling of Bis Maleimidoethoxy Ethane Systems

Density Functional Theory (DFT) Studies on Reaction Pathways and Molecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for elucidating reaction mechanisms, calculating reaction energies, and understanding intermolecular interactions at the atomic level. For Bis-(maleimidoethoxy)ethane, DFT studies are crucial for understanding its reactivity, particularly the Michael addition reaction, which is fundamental to its role as a crosslinker.

While specific DFT studies exclusively focused on Bis-(maleimidoethoxy)ethane are not extensively documented in publicly available literature, the principles can be understood from studies on similar maleimide-containing compounds and Michael acceptors. The primary reaction of the maleimide (B117702) group is the conjugate addition of a nucleophile, typically a thiol from a cysteine residue in bioconjugation, across the carbon-carbon double bond of the maleimide ring.

DFT calculations can map out the complete energy profile of this reaction. This involves identifying the transition state structures and calculating the activation energy barriers. For the Michael addition, the reaction proceeds via a nucleophilic attack on one of the double-bonded carbons of the maleimide, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final thiol-ether adduct. DFT can provide the relative energies of the reactants, intermediates, transition states, and products, offering a quantitative understanding of the reaction kinetics. wikipedia.orgjmaterenvironsci.com

The general mechanism for the aza-Michael addition, which occurs with amine nucleophiles, can also be readily studied. frontiersin.org This reaction is important in the formation of certain polymer networks. DFT calculations help in understanding the chemoselectivity and stereoselectivity of such reactions, which is critical for designing materials with specific properties. jmaterenvironsci.com

Table 1: Representative Data from DFT Analysis of a Model Michael Addition Reaction

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Reactant Complex Energy | 0.0 | Relative energy of the initial non-covalently bound maleimide and thiol. |

| Transition State Energy | +15.2 | The activation energy barrier for the C-S bond formation. |

| Intermediate Enolate Energy | -5.8 | The relative energy of the stabilized intermediate after bond formation. |

| Product Energy | -25.7 | The overall reaction energy, indicating a thermodynamically favorable process. |

Note: The data in this table is illustrative and based on typical values for Michael addition reactions studied by DFT. It does not represent a specific calculation on Bis-(maleimidoethoxy)ethane.

Molecular Dynamics Simulations of Polymer Networks and Bioconjugates

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For systems involving Bis-(maleimidoethoxy)ethane, MD simulations are invaluable for understanding the structure and dynamics of the resulting polymer networks and bioconjugates. These simulations can model systems containing thousands or even millions of atoms, bridging the gap between the molecular scale and the macroscopic properties of materials.

When Bis-(maleimidoethoxy)ethane is used as a crosslinker to form hydrogels or other polymer networks, MD simulations can provide detailed insights into the network's architecture. For instance, in a hydrogel formed by crosslinking polyethylene (B3416737) glycol (PEG) chains with Bis-(maleimidoethoxy)ethane, MD can be used to study the swelling behavior, the distribution of water molecules, and the formation of diffusion channels within the hydrogel matrix. researchgate.netnih.govresearchgate.nettechscience.com These are critical parameters for applications such as drug delivery and tissue engineering.

The process of an MD simulation typically involves:

System Setup: Building an initial model of the system, for example, a box containing polymer chains, Bis-(maleimidoethoxy)ethane molecules, and solvent (e.g., water).

Force Field Selection: Choosing a force field, which is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. Common force fields for polymer simulations include AMBER, CHARMM, and OPLS-AA.

Equilibration: Running the simulation for a period to allow the system to reach a stable, equilibrated state.

Production Run: Continuing the simulation to collect data on the trajectories of the atoms and molecules.

Analysis: Analyzing the trajectories to calculate various properties of interest.

Table 2: Typical Parameters from an MD Simulation of a Hydrated Polymer Network

| Property | Simulated Value | Significance |

|---|---|---|

| Density of the hydrogel | 1.05 g/cm³ | Relates to the packing and structure of the polymer network. |

| Water Self-Diffusion Coefficient | 1.8 x 10⁻⁵ cm²/s | Indicates the mobility of water within the hydrogel, crucial for transport properties. |

| Radius of Gyration of Polymer Chains | 2.5 nm | A measure of the size and compactness of the polymer chains in the network. |

| Number of Hydrogen Bonds (Polymer-Water) | 2.3 per monomer | Quantifies the interaction between the polymer and water, affecting swelling. |

Note: This table presents hypothetical data that is representative of what would be obtained from an MD simulation of a hydrogel crosslinked with a molecule like Bis-(maleimidoethoxy)ethane.

Prediction of Material Properties and Performance Based on Molecular Structure

A significant advantage of molecular modeling is the ability to predict macroscopic material properties from the underlying molecular structure. For polymers and networks formed using Bis-(maleimidoethoxy)ethane, MD simulations can be used to calculate key thermo-mechanical properties. This predictive capability can accelerate the design and optimization of new materials by reducing the need for extensive experimental synthesis and testing. purdue.eduarxiv.orgmdpi.com

The process involves creating a realistic, crosslinked polymer model in the simulation box. This is often achieved through a simulated polymerization process where covalent bonds are formed between the monomers and the crosslinker based on proximity and reactivity criteria. Once the crosslinked network is formed and equilibrated, various virtual mechanical and thermal tests can be performed.

For example, to determine the Young's modulus, the simulation box can be subjected to a small uniaxial deformation, and the resulting stress is measured. The glass transition temperature (Tg) can be predicted by simulating the cooling of the polymer from a molten state and observing the change in properties such as density or specific volume as a function of temperature. purdue.edumdpi.com

The chemical structure of the crosslinker, such as the length and flexibility of the ethoxy chain in Bis-(maleimidoethoxy)ethane, is expected to have a significant impact on the material properties. Longer, more flexible linkers generally lead to a lower glass transition temperature and a lower Young's modulus, resulting in more flexible materials. In contrast, shorter, more rigid crosslinkers would produce stiffer materials. purdue.edu

Table 3: Predicted Thermo-Mechanical Properties of a Hypothetical Polymer Crosslinked with Bis-(maleimidoethoxy)ethane

| Property | Predicted Value | Method of Prediction |

|---|---|---|

| Glass Transition Temperature (Tg) | 55 °C | MD simulation of cooling from melt. |

| Young's Modulus | 1.2 GPa | MD simulation of uniaxial tensile deformation. |

| Poisson's Ratio | 0.38 | MD simulation of tensile deformation. |

| Coefficient of Thermal Expansion | 1.5 x 10⁻⁴ K⁻¹ | MD simulation of volume change with temperature. |

Note: The values in this table are illustrative predictions for a hypothetical thermoset polymer and are based on findings for similar crosslinked systems. arxiv.orgmdpi.comresearchgate.net They serve to demonstrate the predictive capabilities of molecular simulations.

Analytical and Spectroscopic Characterization Techniques for Bis Maleimidoethoxy Ethane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of Bis-(maleimidoethoxy)ethane and for monitoring its subsequent chemical transformations. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecule's atomic connectivity and chemical environment.

¹H NMR spectroscopy is particularly effective for assessing the purity of the Bis-(maleimidoethoxy)ethane monomer and for tracking the progress of reactions involving its maleimide (B117702) groups. The most diagnostic signal in the ¹H NMR spectrum of Bis-(maleimidoethoxy)ethane is the peak corresponding to the two protons on the carbon-carbon double bond of the maleimide rings. rsc.org This signal typically appears as a sharp singlet at approximately 6.87 ppm. researchgate.net

The completion of a conjugation reaction, such as a Michael addition or a Diels-Alder reaction, is readily confirmed by the disappearance of this characteristic maleimide proton peak. researchgate.netrug.nl For instance, in the thiol-maleimide "click" reaction, the consumption of the maleimide reactant is monitored by the attenuation of the signal at 6.87 ppm, while new signals corresponding to the protons of the resulting thioether adduct appear. nih.govresearchgate.net Real-time ¹H NMR measurements can be used to study the kinetics of such reactions. researchgate.net The integration of the remaining signals, such as those from the ethoxy bridges, relative to the disappearing maleimide peak allows for the quantification of reaction conversion and the assessment of product purity. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Bis-(maleimidoethoxy)ethane and a Maleimide-Thiol Adduct. Data inferred from spectra of Bis-(maleimidoethoxy)ethane and related maleimide adducts. rsc.orgnih.gov

| Assignment | Structure Fragment | Bis-(maleimidoethoxy)ethane Chemical Shift (ppm) | Maleimide-Thiol Adduct Chemical Shift (ppm) |

| Maleimide Protons | -CH=CH- | ~6.8 | Disappears/Shifts |

| Ethoxy Protons | -O-CH₂-CH₂-O- | ~3.7 | ~3.7 |

| Ethoxy Protons | -N-CH₂-CH₂-O- | ~3.8 | ~3.8 |

| Succinimide (B58015) Protons | -CH-CH₂- | N/A | ~2.6 - 4.2 |

While ¹H NMR confirms reaction completion, ¹³C NMR spectroscopy is used to verify the complete carbon framework of Bis-(maleimidoethoxy)ethane and its derivatives. Each unique carbon atom in the molecule produces a distinct signal, providing a "fingerprint" of the carbon skeleton.

For Bis-(maleimidoethoxy)ethane, key signals include those for the carbonyl carbons of the imide rings (typically found around 170 ppm), the vinyl carbons of the maleimide C=C double bond (around 134 ppm), and the various methylene (B1212753) (-CH₂-) carbons of the ethoxy ethane (B1197151) linker (typically in the 60-70 ppm range). rsc.orgresearchgate.netresearchgate.net Following a reaction, the signals for the vinyl carbons disappear and are replaced by new signals for the saturated carbons in the newly formed succinimide ring, confirming the transformation at the carbon skeleton level. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Bis-(maleimidoethoxy)ethane. Data based on characteristic shifts for similar functional groups. rsc.orgresearchgate.netresearchgate.net

| Carbon Type | Structure Fragment | Expected Chemical Shift (ppm) |

| Carbonyl Carbon | C=O | 170 - 175 |

| Vinylic Carbon | -CH=CH- | 134 - 136 |

| Methylene Carbon (adjacent to N) | -N-CH₂- | ~37 |

| Methylene Carbon (ether linkage) | -O-CH₂- | 65 - 70 |

Mass Spectrometry (MS) for Molecular Weight and Compositional Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of Bis-(maleimidoethoxy)ethane. The compound has a molecular formula of C₁₄H₁₆N₂O₆, corresponding to an average mass of approximately 308.29 g/mol and a monoisotopic mass of 308.100836 Da. chemspider.comnih.gov Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used to analyze maleimide-containing compounds and their reaction products, often detecting protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺. nih.gov This analysis provides unambiguous confirmation that the correct molecule has been synthesized.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and powerful method for identifying the key functional groups present in Bis-(maleimidoethoxy)ethane. The spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Key vibrational bands for Bis-(maleimidoethoxy)ethane include:

C=O Stretch: Strong absorption from the imide carbonyl groups, typically appearing around 1700-1770 cm⁻¹.

C=C Stretch: Absorption from the vinyl group of the maleimide ring, usually found near 1600 cm⁻¹.

C-O-C Stretch: A prominent band corresponding to the ether linkages in the ethoxy ethane chain, typically in the 1100-1250 cm⁻¹ region. nih.gov

C-N Stretch: Absorption from the imide C-N bond.

C-H Stretch: Bands corresponding to the sp² C-H of the double bond and the sp³ C-H of the aliphatic chain. nih.govresearchgate.net

Upon reaction of the maleimide, the C=C stretching vibration will disappear or be significantly attenuated, providing complementary evidence to NMR data that a reaction has occurred.

Size Exclusion Chromatography (SEC) for Polymer Molar Mass and Dispersity Analysis

When Bis-(maleimidoethoxy)ethane is used as a crosslinker or comonomer in polymerization, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard technique for characterizing the resulting polymers. SEC separates polymer chains based on their hydrodynamic volume in solution, with larger molecules eluting before smaller ones. paint.org

This technique is used to determine key properties of the polymer population, including the number-average molar mass (Mn), weight-average molar mass (Mw), and the dispersity (Đ), which is the ratio of Mw/Mn. A low dispersity value (close to 1.0) indicates a more uniform population of polymer chains. researchgate.net For accurate determination of absolute molar mass, SEC is often coupled with a multi-angle light scattering (MALS) detector. wyatt.com For example, SEC has been used to characterize polymers prepared using Bis-(maleimidoethoxy)ethane as a crosslinking agent. rsc.org

Dynamic Light Scattering (DLS) for Hydrodynamic Size Measurement of Polymeric Assemblies

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and macromolecules in solution. It is particularly valuable for characterizing polymeric assemblies, such as micelles, vesicles, or nanogels, that are formed using Bis-(maleimidoethoxy)ethane as a structural component. polito.itmdpi.com

DLS measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles. This information is used to calculate the translational diffusion coefficient, which in turn is used to determine the hydrodynamic radius (Rh) or diameter of the particles via the Stokes-Einstein equation. The technique is ideal for measuring the size and size distribution of self-assembled structures in the nanometer to micrometer range and for studying how their size changes in response to stimuli like temperature or pH. mdpi.comresearchgate.net

Future Directions and Emerging Research Avenues for Bis Maleimidoethoxy Ethane

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is increasingly focusing on environmentally friendly processes, and the synthesis of Bis-(maleimidoethoxy)ethane is no exception. Future research is geared towards developing more sustainable and greener methods for its production. This involves a shift away from hazardous solvents and reagents towards more benign alternatives.

One of the primary goals is to replace traditional solvents, such as dimethylformamide (DMF), which are commonly used in the synthesis of bismaleimides. scispace.com Researchers are exploring the use of neoteric solvents or even solvent-free reaction conditions to reduce the environmental impact. halo.science The principles of Green Chemistry, such as atom economy and the use of renewable feedstocks, are central to these efforts. halo.science

Furthermore, the development of bio-based and eco-friendly crosslinkers is a significant trend. atamanchemicals.com While Bis-(maleimidoethoxy)ethane itself can act as a crosslinker, future research may explore its synthesis from bio-derived starting materials. The incorporation of building blocks from renewable resources is a key strategy in creating more sustainable thermosets. halo.science For instance, research into bio-based bismaleimide (B1667444) resins derived from natural compounds like eugenol (B1671780) showcases a move towards greener alternatives to petroleum-based products.

| Green Chemistry Principle | Application in Bis-(maleimidoethoxy)ethane Synthesis |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the ethylene (B1197577) glycol and maleimide (B117702) moieties. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents like DMF with greener alternatives or adopting solvent-free synthesis. |

| Design for Energy Efficiency | Developing synthetic methods that can be carried out at ambient temperature and pressure. |

| Catalysis | Utilizing highly selective catalysts to minimize by-products and reduce energy consumption. |

Development of Multifunctional Materials with Tunable Properties

The unique molecular structure of Bis-(maleimidoethoxy)ethane makes it an ideal candidate for the development of multifunctional materials with properties that can be precisely controlled. The flexible ether linkages in its backbone can impart improved processability and reduced brittleness compared to more rigid bismaleimides. tandfonline.com This allows for the creation of materials that are both strong and tough.

Researchers are exploring how to tune the mechanical, thermal, and electrical properties of polymers derived from Bis-(maleimidoethoxy)ethane by copolymerizing it with other monomers or by creating composite materials. For instance, the introduction of different diamines in the Michael addition polymerization can lead to polyaspartimides with varying dielectric constants and thermal stabilities. researchgate.net

The development of "smart" materials that respond to external stimuli is a particularly exciting area of research. The properties of Bis-(maleimidoethoxy)ethane-based polymers can be designed to be responsive to changes in temperature, pH, or light. researchgate.net This opens up applications in areas such as sensors, actuators, and controlled-release systems. For example, its use in the fabrication of self-healing materials for 3D printing has been demonstrated, where the material can recover from physical damage. polito.itresearchgate.net

| Property | Method of Tuning | Potential Application |

| Mechanical Properties | Copolymerization with flexible or rigid comonomers; incorporation of reinforcing fillers. | High-performance composites, flexible electronics. rsc.org |

| Thermal Stability | Variation of the chemical structure of comonomers and crosslinking density. researchgate.net | Materials for high-temperature applications. |

| Dielectric Properties | Modification of the polymer backbone with different functional groups. researchgate.net | Insulating materials for microelectronics. |

| Stimuli-Responsiveness | Incorporation of responsive chemical moieties. | Smart materials for sensors, actuators, and drug delivery. researchgate.net |

Expanding Biomedical Applications through Targeted Design

The biocompatibility and hydrophilicity imparted by the polyethylene (B3416737) glycol (PEG) spacer make Bis-(maleimidoethoxy)ethane a promising material for biomedical applications. sigmaaldrich.comsigmaaldrich.cn The maleimide groups at either end of the molecule are highly reactive towards sulfhydryl groups found in biomolecules like cysteine residues in proteins. sigmaaldrich.comsigmaaldrich.cn This specific reactivity allows for the precise conjugation of proteins, peptides, and other bioactive molecules.

A significant area of future research is in targeted drug delivery. sigmaaldrich.comwho.int Bis-(maleimidoethoxy)ethane can act as a linker to attach drugs to targeting ligands, such as antibodies or aptamers, which can then deliver the therapeutic agent specifically to diseased cells, such as cancer cells. This targeted approach aims to increase the efficacy of treatments while reducing side effects. The PEG spacer can also enhance the solubility and stability of the drug conjugate in biological fluids. sigmaaldrich.comsigmaaldrich.cn

In the field of tissue engineering, Bis-(maleimidoethoxy)ethane is being explored for the fabrication of hydrogel scaffolds that can support cell growth and tissue regeneration. mdpi.comimdea.org The ability to create crosslinked networks with controlled properties is crucial for mimicking the natural extracellular matrix. mdpi.com Its use in 3D printing allows for the creation of complex scaffold architectures with tailored porosity and mechanical properties to promote tissue integration. mdpi.comucl.ac.uk

| Biomedical Application | Role of Bis-(maleimidoethoxy)ethane | Key Research Focus |

| Targeted Drug Delivery | Acts as a biocompatible and flexible linker for conjugating drugs to targeting moieties. sigmaaldrich.com | Designing drug-conjugate systems with enhanced stability and site-specific release. |

| Bioconjugation | Covalently links proteins, peptides, and other biomolecules via reaction with sulfhydryl groups. sigmaaldrich.com | Developing novel bioconjugates for diagnostics and therapeutics. |

| Tissue Engineering | Forms crosslinked hydrogel scaffolds for cell culture and tissue regeneration. imdea.org | Fabricating scaffolds with optimized properties for specific tissue types. |

| 3D Bioprinting | A component of bioinks for creating complex, cell-laden structures. polito.itresearchgate.net | Improving the printability and biocompatibility of bioinks. |

Integration with Artificial Intelligence and Machine Learning for Material Design and Discovery

AI and ML algorithms can be used to predict the properties of polymers based on their chemical structure. mdpi.comrsc.orgmit.edu By training models on large datasets of known materials, researchers can rapidly screen virtual libraries of potential polymers derived from Bis-(maleimidoethoxy)ethane to identify candidates with desired characteristics, such as high thermal stability or specific mechanical properties. This computational screening can significantly accelerate the discovery of new high-performance materials. mdpi.com

Furthermore, AI can be employed in the "inverse design" of materials. arxiv.org In this approach, the desired properties are specified, and the AI model generates the chemical structure that is predicted to exhibit those properties. This shifts the paradigm from trial-and-error experimentation to a more targeted and efficient design process. arxiv.orgmit.edu As more data on the synthesis and properties of Bis-(maleimidoethoxy)ethane-based polymers becomes available, the accuracy and predictive power of these AI models will continue to improve, paving the way for the rapid development of next-generation materials.

| AI/ML Application | Description | Impact on Bis-(maleimidoethoxy)ethane Research |

| Property Prediction | Using ML models to forecast the physical and chemical properties of polymers from their molecular structure. rsc.orgarxiv.org | Rapidly screening potential polymer formulations to identify promising candidates. |

| Inverse Material Design | Employing generative AI models to design new polymer structures with specific target properties. arxiv.org | Accelerating the discovery of novel materials for specific applications. |

| High-Throughput Virtual Screening | Computationally evaluating large libraries of virtual compounds to identify lead candidates for synthesis. mdpi.com | Efficiently exploring the vast chemical space of Bis-(maleimidoethoxy)ethane derivatives. |

| Data-Driven Discovery | Analyzing existing experimental data to uncover hidden structure-property relationships and guide future research. mpg.de | Gaining deeper insights into the behavior of Bis-(maleimidoethoxy)ethane-based systems. |

Q & A

Q. What are the primary synthetic routes for Bis-(maleimidoethoxy) ethane, and how can purity be validated?

this compound is synthesized via Michael addition or thiol-maleimide "click" chemistry. Key steps include maleimide functionalization of ethoxy linkers under controlled pH (6.5–7.5) to prevent hydrolysis. Purity validation involves:

Q. How is this compound utilized in protein conjugation, and what buffer conditions optimize efficiency?

The compound acts as a homobifunctional crosslinker, targeting cysteine residues via maleimide-thiol bonds. Optimal conditions:

- pH 6.5–7.5 (avoids maleimide ring-opening at alkaline pH).

- Low-temperature incubation (4°C) to minimize disulfide scrambling.